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Compound of Interest

Compound Name: 3-Iodo-5-methyl-1H-pyrazole

Cat. No.: B1590837 Get Quote

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic data for 3-Iodo-5-methyl-1H-
pyrazole (CAS No. 93233-21-7). As a pivotal building block in medicinal chemistry and

materials science, a thorough understanding of its structural and electronic properties through

various spectroscopic techniques is essential for its effective utilization. This document,

intended for researchers and professionals in drug development, outlines the expected spectral

characteristics and provides standardized protocols for data acquisition and analysis.

The pyrazole scaffold is a prominent feature in many biologically active molecules.[1] The

introduction of an iodine atom, as in 3-Iodo-5-methyl-1H-pyrazole, offers a versatile handle for

further synthetic modifications, such as cross-coupling reactions, making it a valuable

intermediate in the synthesis of complex molecular architectures.[1]

Molecular Structure and Key Spectroscopic
Features
The molecular structure of 3-Iodo-5-methyl-1H-pyrazole is presented below, with atoms

numbered for clarity in the subsequent spectroscopic analysis. The presence of a methyl group

at the C5 position and an iodine atom at the C3 position significantly influences the electronic

environment of the pyrazole ring, which is reflected in its spectroscopic signatures.
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Caption: Molecular structure of 3-Iodo-5-methyl-1H-pyrazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. For 3-Iodo-5-methyl-1H-pyrazole, both ¹H and ¹³C NMR provide critical

information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Iodo-5-methyl-1H-pyrazole is expected to be relatively simple,

showing signals for the pyrazole ring proton, the methyl protons, and the N-H proton. The

chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the

electron-donating nature of the methyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 broad singlet 1H N1-H

~6.2 singlet 1H C4-H

~2.2 singlet 3H C5-CH₃

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen

exchange. The protons of the methyl group and the C4 proton are expected to appear as sharp

singlets due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the

molecule. The chemical shifts are sensitive to the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1590837?utm_src=pdf-body
https://www.benchchem.com/product/b1590837?utm_src=pdf-body
https://www.benchchem.com/product/b1590837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~148 C5

~108 C4

~95 C3

~11 C5-CH₃

The carbon atom attached to the iodine (C3) is expected to be significantly shielded compared

to a protonated carbon, resulting in an upfield shift. Conversely, the C5 carbon, bearing the

methyl group, will be deshielded.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 3-Iodo-5-methyl-1H-pyrazole in

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR

tube. The choice of solvent is crucial for compound solubility and to avoid signal overlap.[2]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.[2]

The number of scans can range from 8 to 64, depending on the sample concentration.[2]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural

abundance of the ¹³C isotope.[2]

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.[2]

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

Molecular Ion (M⁺): The molecular formula of 3-Iodo-5-methyl-1H-pyrazole is C₄H₅IN₂.[3]

The exact mass is 207.94975 g/mol .[3] The mass spectrum should show a prominent

molecular ion peak at m/z ≈ 208.

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or

cleavage of the ring. For this compound, the loss of an iodine radical (I•) or the entire methyl

group (CH₃•) are also plausible fragmentation pathways.[4]

Experimental Protocol for Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization

(EI).

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the

molecular ion and key fragments.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the

elemental composition.[5][6]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration

3100 - 3300 N-H stretching

2900 - 3000 C-H stretching (methyl and aromatic)

~1600 C=C stretching (pyrazole ring)

~1500 C=N stretching (pyrazole ring)

Below 1000 C-I stretching

The broad N-H stretching band is a characteristic feature of pyrazoles. The C-H stretching

vibrations will appear in the typical region for aromatic and aliphatic C-H bonds. The pyrazole

ring vibrations (C=C and C=N) will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr). For attenuated total reflectance (ATR) IR, the solid sample can be analyzed

directly.

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 3-Iodo-5-methyl-1H-pyrazole.
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Caption: General workflow for the spectroscopic characterization of 3-Iodo-5-methyl-1H-
pyrazole.

Conclusion
The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical

shifts, expected mass spectrometric fragmentation, and characteristic IR absorption bands,

provide a comprehensive profile for 3-Iodo-5-methyl-1H-pyrazole. The detailed experimental

protocols offer a standardized approach for researchers to obtain high-quality data for this

important synthetic intermediate. A thorough understanding and application of these

spectroscopic techniques are paramount for ensuring the identity and purity of 3-Iodo-5-
methyl-1H-pyrazole in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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